Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-
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Overview
Description
Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- is a complex organic compound characterized by its unique structure and properties. This compound contains a total of 85 bonds, including 39 non-hydrogen bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 1 ketone group (aromatic) . Its molecular formula is C33H46O5, and it is known for its stability and reactivity in various chemical environments.
Preparation Methods
The synthesis of Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- involves several steps. One common synthetic route includes the reaction of 2,2’-methylenebis(4,6-di-tert-butylphenol) with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron tribromide, chromium(VI) oxide, and acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromium(VI) oxide in acetic anhydride can yield different products compared to hydrolysis reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes due to its stability and reactivityIndustrially, it is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Comparison with Similar Compounds
Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]- can be compared with similar compounds such as Methanone, bis[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]- . While both compounds share a similar core structure, the presence of different functional groups (e.g., acetyloxy vs. hydroxy) imparts unique properties and reactivities. This compound’s uniqueness lies in its specific ester and ketone functionalities, which make it suitable for a broader range of applications compared to its analogs .
Properties
CAS No. |
143445-64-1 |
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Molecular Formula |
C33H46O5 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[2-(2-acetyloxy-3,5-ditert-butylbenzoyl)-4,6-ditert-butylphenyl] acetate |
InChI |
InChI=1S/C33H46O5/c1-19(34)37-28-23(15-21(30(3,4)5)17-25(28)32(9,10)11)27(36)24-16-22(31(6,7)8)18-26(33(12,13)14)29(24)38-20(2)35/h15-18H,1-14H3 |
InChI Key |
RCMZUXANRHSQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(=O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)OC(=O)C |
Origin of Product |
United States |
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